1,4-Dihydroquinoline-3-carbonitrile 1,4-Dihydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 50741-28-1
VCID: VC20157425
InChI: InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2
SMILES:
Molecular Formula: C10H8N2
Molecular Weight: 156.18 g/mol

1,4-Dihydroquinoline-3-carbonitrile

CAS No.: 50741-28-1

Cat. No.: VC20157425

Molecular Formula: C10H8N2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dihydroquinoline-3-carbonitrile - 50741-28-1

Specification

CAS No. 50741-28-1
Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
IUPAC Name 1,4-dihydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2
Standard InChI Key DOEVVVVMWIGBFG-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2NC=C1C#N

Introduction

Structural Characteristics and Crystallographic Analysis

1,4-Dihydroquinoline-3-carbonitrile (C10_{10}H8_{8}N2_{2}) features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring, with a cyano group (-CN) at the 3-position. The dihydroquinoline system adopts a non-planar conformation due to the saturation of the 1,4-positions, which introduces flexibility into the ring structure.

Crystal Packing and Hydrogen Bonding

X-ray crystallographic studies reveal that the compound forms layered structures stabilized by intermolecular interactions. In the title molecule (C18_{18}H16_{16}N2_{2}O2_{2}), crossed layers parallel to the (110) and (1\overline{1}10) planes are observed, with intramolecular N–H···O hydrogen bonds contributing to conformational stability . The dihydroquinoline ring adopts a twisted-boat conformation, while the adjacent benzene ring forms a dihedral angle of 13.89°–82.13° depending on substituents .

Table 1: Crystallographic Parameters of 1,4-Dihydroquinoline-3-carbonitrile Derivatives

ParameterValue (Example Compound)
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Unit Cell Dimensionsa=3.9952A˚,b=20.4544A˚,c=17.7313A˚a = 3.9952 \, \text{Å}, b = 20.4544 \, \text{Å}, c = 17.7313 \, \text{Å}
Dihedral Angle (C6–C5)82.13° (in triclinic derivatives)
Hydrogen BondsN–H···N, C–H···O, C–H···π

Synthetic Methodologies

The synthesis of 1,4-dihydroquinoline-3-carbonitrile derivatives typically involves cyclization reactions or modifications of pre-existing quinoline frameworks. Two primary routes dominate the literature:

Gould-Jacobs Cyclization

This method involves the condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization. For example, 5,8-dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile was synthesized via this approach, yielding a twisted-boat conformation in the solid state .

Reduction of Quinoline Precursors

Unexpected reduction of quinoline derivatives under specific conditions can yield dihydroquinoline products. For instance, treatment of 3-cyano-5,8-dimethoxy-2-phenylquinoline with hydrazine and Cu(NO3_3)2_2·3H2_2O-Zn resulted in the reduction of the pyridine ring to form 1,4-dihydroquinoline-3-carbonitrile .

Key Reaction Conditions:

  • Cyclization: Reflux in phenyl ether/methanol (1:8) with NaOMe .

  • N-Alkylation: Halogenoalkyl derivatives in dry DMF with NaH .

Chemical Reactivity and Functionalization

The cyano group at position 3 and the dihydroquinoline core enable diverse chemical transformations:

Nucleophilic Additions

The nitrile group undergoes nucleophilic attacks, facilitating the synthesis of amides or amines. For example, coupling with primary amines using polystyrene-supported HOBt yields carboxamide derivatives .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 converts the dihydroquinoline to a fully aromatic quinoline system.

  • Reduction: NaBH4_4 selectively reduces the cyano group to an aminomethyl moiety.

Pharmacological Modifications

Derivatives such as 3-aroyl-1,4-dihydroquinolin-4-ones exhibit cannabinoid receptor affinity (e.g., CB2-selective ligands with KiK_i values < 50 nM) . Modifications at positions 2 and 6 significantly influence receptor binding and selectivity .

Spectral Characterization

Infrared Spectroscopy

The nitrile group exhibits a characteristic stretching vibration at \sim2200–2250 cm1^{-1}. Intramolecular hydrogen bonds (N–H···O) appear as broad bands near 3200 cm1^{-1} .

Nuclear Magnetic Resonance

  • 1H^1 \text{H} NMR: Protons on the dihydroquinoline ring resonate as multiplets at δ 2.50–3.20 ppm. Aromatic protons appear as doublets between δ 6.80–7.80 ppm .

  • 13C^{13} \text{C} NMR: The cyano carbon is observed at δ 115–120 ppm, while the carbonyl (if present) resonates near δ 165 ppm .

Applications and Biological Relevance

While 1,4-dihydroquinoline-3-carbonitrile itself is primarily a synthetic intermediate, its derivatives have demonstrated:

  • Antimicrobial Activity: Substitutions with nitro or halogen groups enhance potency against Gram-positive bacteria .

  • Cannabinoid Receptor Modulation: Carboxamide derivatives show promise as CB2-selective ligands for inflammatory disorders .

  • Enzyme Inhibition: Tetrazolo-fused derivatives inhibit topoisomerase II in cancer cell lines .

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